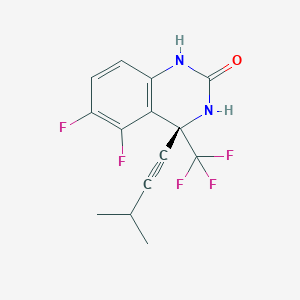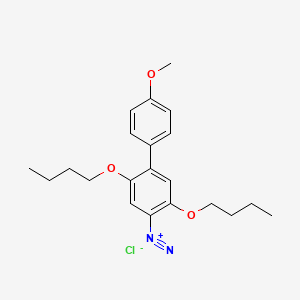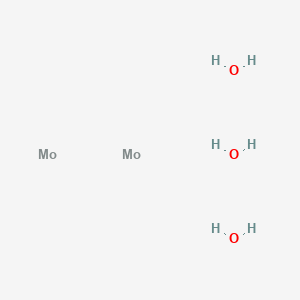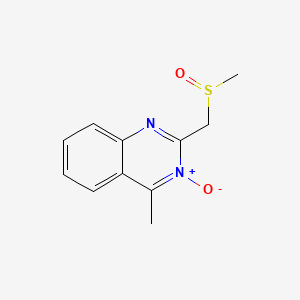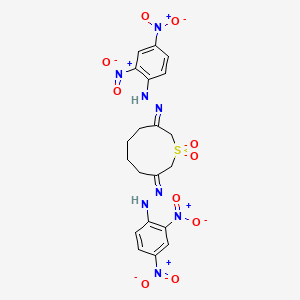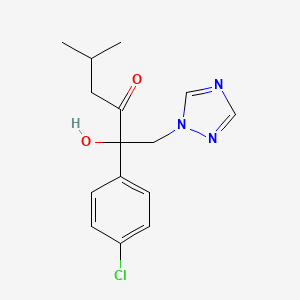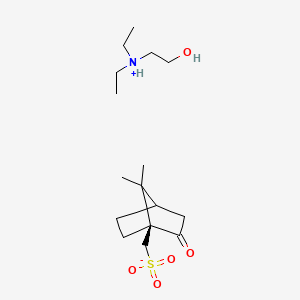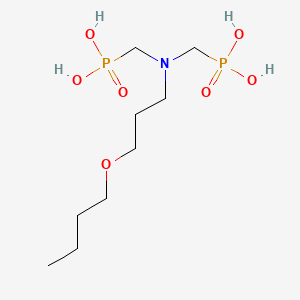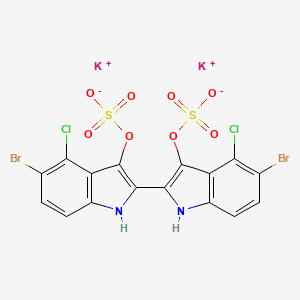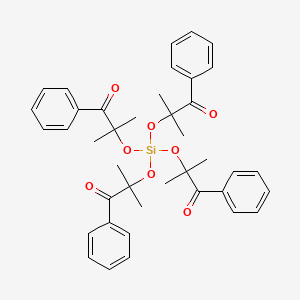
2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is a complex organic compound with the molecular formula C40H44O8Si and a molecular weight of 680.86 g/mol . This compound is characterized by its silanetetrayltetrakis(oxy) core, which is bonded to four 2-methylpropiophenone groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves the reaction of silanetetrayltetrakis(oxy) with 2-methylpropiophenone under controlled conditions. The reaction typically requires a catalyst to facilitate the bonding process and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves its interaction with specific molecular targets. The compound’s silanetetrayltetrakis(oxy) core allows it to form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate
- Silicic acid (H4SiO4), tetrakis(1,1-dimethyl-2-oxo-2-phenylethyl) ester
Uniqueness
2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is unique due to its specific structural configuration, which imparts distinct chemical properties. Unlike similar compounds, it has a higher molecular weight and a more complex structure, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
94237-09-9 |
|---|---|
Fórmula molecular |
C40H44O8Si |
Peso molecular |
680.9 g/mol |
Nombre IUPAC |
tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate |
InChI |
InChI=1S/C40H44O8Si/c1-37(2,33(41)29-21-13-9-14-22-29)45-49(46-38(3,4)34(42)30-23-15-10-16-24-30,47-39(5,6)35(43)31-25-17-11-18-26-31)48-40(7,8)36(44)32-27-19-12-20-28-32/h9-28H,1-8H3 |
Clave InChI |
WLGKVFMTMUATFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=CC=C1)O[Si](OC(C)(C)C(=O)C2=CC=CC=C2)(OC(C)(C)C(=O)C3=CC=CC=C3)OC(C)(C)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


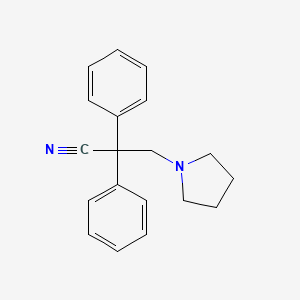
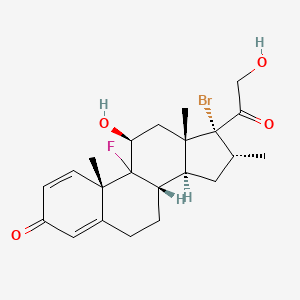
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
